molecular formula C17H17IN2O5S B14211406 4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate CAS No. 824430-93-5

4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate

Cat. No.: B14211406
CAS No.: 824430-93-5
M. Wt: 488.3 g/mol
InChI Key: HEQSHQQJHVCXMN-UHFFFAOYSA-N
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Description

4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an iodine atom, a sulfonamide group, and an acetate ester, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-{[2-(4-aminophenyl)ethyl]carbamoyl}phenyl acetate
  • 4-Iodo-2-{[2-(4-methylphenyl)ethyl]carbamoyl}phenyl acetate

Uniqueness

4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

824430-93-5

Molecular Formula

C17H17IN2O5S

Molecular Weight

488.3 g/mol

IUPAC Name

[4-iodo-2-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17IN2O5S/c1-11(21)25-16-7-4-13(18)10-15(16)17(22)20-9-8-12-2-5-14(6-3-12)26(19,23)24/h2-7,10H,8-9H2,1H3,(H,20,22)(H2,19,23,24)

InChI Key

HEQSHQQJHVCXMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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